Domperidone

Receptor pharmacology Radioligand binding Antiemetic mechanism

Domperidone is a peripheral D2 receptor antagonist with 2.4-fold lower brain exposure than metoclopramide, providing pure D2 selectivity without 5-HT3 activity. This compound is the preferred choice for enteric nervous system and GI motility research where centrally-acting D2 antagonists introduce interpretive ambiguity. Ideal for PBPK modeling of CYP3A4-mediated drug-drug interactions and preclinical prokinetic efficacy studies. Available in research-grade ≥98% purity with global ambient shipping.

Molecular Formula C22H24ClN5O2
Molecular Weight 425.9 g/mol
CAS No. 57808-66-9
Cat. No. B1670879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomperidone
CAS57808-66-9
SynonymsApo Domperidone
Apo-Domperidone
Domidon
Domperidon
Domperidon AL
Domperidon Hexal
Domperidon Stada
Domperidon TEVA
Domperidon-TEVA
Domperidona Gamir
Domperidone
Domperidone Maleate
Domperidone Maleate (1:1)
Domperidone Monohydrochloride
Gamir, Domperidona
Gastrocure
Hexal, Domperidon
Maleate, Domperidone
Monohydrochloride, Domperidone
Motilium
Nauzelin
Novo Domperidone
Novo-Domperidone
Nu Domperidone
Nu-Domperidone
Péridys
PMS Domperidone
PMS-Domperidone
R-33,812
R-33812
R33,812
R33812
ratio Domperidone
ratio-Domperidone
Stada, Domperidon
Molecular FormulaC22H24ClN5O2
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O
InChIInChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)
InChIKeyFGXWKSZFVQUSTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility50.4 [ug/mL] (The mean of the results at pH 7.4)
9.25e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Domperidone (CAS 57808-66-9): A Peripheral Dopamine D2 Antagonist for Gastrointestinal Prokinetic and Antiemetic Research Applications


Domperidone is a benzimidazole-derived dopamine D2 receptor antagonist that functions as both a gastroprokinetic and an antiemetic agent [1]. Unlike centrally-acting dopamine antagonists, domperidone exhibits minimal penetration of the intact blood-brain barrier, which restricts its pharmacological activity primarily to peripheral sites including the chemoreceptor trigger zone (area postrema) and the enteric nervous system [2]. This peripheral selectivity forms the mechanistic basis for its differentiated safety profile compared to other antidopaminergic prokinetics. Domperidone is extensively metabolized by CYP3A4, yielding a low oral bioavailability (approximately 15%) and creating the potential for clinically significant drug-drug interactions with CYP3A4 inhibitors [3].

Why Domperidone Cannot Be Substituted by Metoclopramide or Other D2 Antagonists in Specialized Research Protocols


The antidopaminergic prokinetic class exhibits substantial heterogeneity in receptor binding profiles, blood-brain barrier permeability, and cardiac safety liabilities that preclude simple interchangeability [1]. While compounds like metoclopramide, itopride, and mosapride share overlapping therapeutic indications, their pharmacological fingerprints differ markedly across multiple critical dimensions. Domperidone's unique combination of high D2 receptor affinity without concomitant 5-HT3 antagonism distinguishes it from metoclopramide, which exhibits dual D2/5-HT3 binding and consequently divergent adverse effect profiles [2]. Furthermore, domperidone's susceptibility to P-glycoprotein-mediated efflux at the blood-brain barrier produces brain exposure levels that are fundamentally different from metoclopramide, directly impacting the risk of extrapyramidal symptoms [3]. These pharmacological distinctions carry direct implications for study design, patient selection, and interpretation of experimental outcomes.

Domperidone Evidence Guide: Quantified Differentiation from Comparator Compounds


Receptor Binding Selectivity: Domperidone Exhibits Pure D2 Antagonism with No Detectable 5-HT3 Affinity, in Contrast to Metoclopramide's Dual Binding Profile

Domperidone demonstrates high-affinity binding at dopamine D2 receptors with Ki values below 20 nM while showing no detectable affinity at 5-HT3 receptors (inactive at concentrations >10,000 nM). In contrast, metoclopramide displays substantially lower D2 receptor affinity (Ki = 240 ± 60 nM) and simultaneously exhibits potent 5-HT3 receptor antagonism (Ki = 120 ± 30 nM) [1]. This differential receptor occupancy profile establishes domperidone as a selective D2 antagonist, whereas metoclopramide functions as a dual D2/5-HT3 antagonist. The lack of 5-HT3 activity for domperidone eliminates the serotonergic component of metoclopramide's pharmacology, which has been implicated in both therapeutic prokinetic effects and adverse events [2].

Receptor pharmacology Radioligand binding Antiemetic mechanism

Blood-Brain Barrier Penetration: Domperidone Brain Exposure Is 2.4-Fold Lower Than Metoclopramide, Confirming Its Peripheral Restriction

Positron emission tomography (PET) imaging in rats using radiolabeled analogs [11C]domperidone and [11C]metoclopramide quantified the differential brain penetration of these compounds. Baseline brain exposure (AUCbrain) of [11C]metoclopramide was 2.4-fold higher than [11C]domperidone (p < 0.001), corresponding to a 1.8-fold higher blood-brain barrier penetration ratio (AUCbrain/AUCplasma) [1]. In vitro studies in P-glycoprotein (P-gp)-overexpressing cells demonstrated that tariquidar (a P-gp inhibitor) showed a 55-fold difference in IC50 values between the two compounds as substrates: 221 nM [198–248 nM] for [11C]domperidone versus 4 nM [2–8 nM] for [11C]metoclopramide [1]. Complete P-gp inhibition produced a 1.8-fold greater increase in cellular uptake of [11C]domperidone compared to [11C]metoclopramide (p < 0.0001), confirming that domperidone is an avid P-gp substrate actively effluxed at the BBB [1].

Blood-brain barrier PET imaging P-glycoprotein Neuropharmacology

Cardiac hERG Channel Blockade: Domperidone Exhibits 100-Fold Higher Potency Than Metoclopramide, Requiring Stringent Cardiac Safety Monitoring

Domperidone and metoclopramide both concentration-dependently block hERG-encoded cardiac potassium channels, but with dramatically different potencies. Using whole-cell patch-clamp recording in HEK 293 cells transiently expressing hERG channels, domperidone produced half-maximal inhibition (IC50) at 57.0 nmol/L (Hill coefficient = 0.99), whereas metoclopramide required a 100-fold higher concentration with an IC50 of 5.4 µmol/L (Hill coefficient = 0.95) [1]. This 100-fold difference in hERG blocking potency translates directly to the differential cardiac risk profiles observed clinically. The voltage-dependence of hERG block also differed between compounds, with domperidone showing increased block at more positive membrane potentials while metoclopramide exhibited a smaller degree of voltage dependency, indicating distinct binding sites on the hERG channel [1].

Cardiac electrophysiology hERG channel QT prolongation Torsades de pointes

Clinical Efficacy in Functional Dyspepsia: Domperidone Demonstrates Superior Efficacy to Itopride and Acotiamide, While Comparable to Mosapride

A Bayesian network meta-analysis of 25 randomized controlled trials comprising 4,473 patients with functional dyspepsia (FD) evaluated the comparative efficacy of six prokinetic agents [1]. Domperidone achieved a surface under the cumulative ranking curve (SUCRA) probability of 62.9%, placing it behind metoclopramide (92.5%) and trimebutine (74.5%), but ahead of mosapride (63.3%), itopride, and acotiamide. In direct odds ratio comparisons, domperidone demonstrated statistically significantly better efficacy than itopride (OR: 1.37, 95% credible interval: 1.07–1.77) and acotiamide (OR: 1.51, 95% credible interval: 1.04–2.18) [1]. The efficacy difference between domperidone and mosapride was not statistically significant (OR: 2.04, 95% credible interval: 0.92–4.60) [1]. A separate network meta-analysis of 28 studies reported that metoclopramide demonstrated higher total efficacy than domperidone (OR: 2.29, 95% CI: 1.16–4.63) [2].

Functional dyspepsia Prokinetic efficacy Network meta-analysis Comparative effectiveness

CYP3A4-Mediated Drug-Drug Interaction Liability: Ketoconazole Inhibits Domperidone Metabolism by 87% In Vitro, Producing 3-Fold Increases in Plasma Exposure

Domperidone undergoes extensive CYP3A4-mediated metabolism, making it highly susceptible to pharmacokinetic drug-drug interactions with CYP3A4 inhibitors. In human liver microsomes, ketoconazole (1 µmol/L) inhibited domperidone (5 µmol/L) metabolism by 87%, confirming CYP3A4 as the predominant metabolic pathway [1]. In vivo interaction studies in healthy subjects demonstrated that coadministration of oral domperidone (10 mg four times daily) with oral ketoconazole (200 mg twice daily) produced a mean QTc prolongation of 9.8 msec over the observation period (range: 1.2–17.5 msec), while domperidone monotherapy increased mean QTc by only 1.6 msec [2]. Both Cmax and AUC of domperidone at steady state increased approximately three-fold during ketoconazole coadministration [2]. Similar results were observed with erythromycin, which produced a mean QTc prolongation of 9.9 msec and three-fold increases in domperidone exposure [2].

Drug metabolism CYP3A4 Drug-drug interactions Pharmacokinetics

Domperidone Application Scenarios: Evidence-Based Use Cases for Research and Industrial Procurement


Peripheral D2 Receptor Pharmacology Studies Requiring CNS Exclusion

Domperidone's 2.4-fold lower brain exposure compared to metoclopramide and its avid P-glycoprotein substrate status [1] make it the compound of choice for experimental protocols investigating peripheral dopamine D2 receptor function without central nervous system confounding. This includes studies of enteric nervous system regulation, gastric motility mechanisms, and pituitary lactotroph function where centrally-acting D2 antagonists (e.g., metoclopramide, haloperidol) would introduce interpretive ambiguity due to concurrent central dopaminergic effects. The compound's pure D2 selectivity without 5-HT3 activity [2] further reduces pharmacological complexity, enabling cleaner mechanistic interpretation of D2-mediated effects in the gastrointestinal tract and area postrema.

Functional Dyspepsia and Gastroparesis Clinical Trial Protocols with CNS Safety Prioritization

For clinical trials in functional dyspepsia or gastroparesis where neurological adverse events are a primary safety concern, domperidone offers a favorable risk-benefit profile relative to metoclopramide. The 2.4-fold lower brain exposure [1] translates to a markedly reduced incidence of extrapyramidal symptoms, making domperidone particularly suitable for pediatric populations and long-term treatment protocols. However, the 100-fold higher hERG blocking potency (IC50 57 nM vs. 5.4 µM for metoclopramide) [3] necessitates rigorous cardiac monitoring protocols, including baseline and follow-up electrocardiography, and strict exclusion of participants receiving CYP3A4 inhibitors due to the 3-fold increase in domperidone exposure observed with ketoconazole coadministration [4].

CYP3A4-Mediated Drug-Drug Interaction Model Development

Domperidone's extensive CYP3A4-dependent metabolism (87% inhibition by ketoconazole in vitro) [4] and low oral bioavailability (~15%) [5] position it as an ideal probe substrate for developing and validating physiologically based pharmacokinetic (PBPK) models of CYP3A4-mediated drug-drug interactions. The compound's well-characterized interaction with ketoconazole and erythromycin, producing approximately 3-fold increases in both Cmax and AUC with corresponding QTc prolongation [4], provides a robust clinical dataset for model calibration. Researchers investigating intestinal and hepatic first-pass metabolism or developing in vitro-to-in vivo extrapolation (IVIVE) methodologies for CYP3A4 substrates can utilize domperidone as a reference compound with extensive preclinical and clinical pharmacokinetic characterization.

Comparative Prokinetic Efficacy Studies in Rodent Models of Delayed Gastric Emptying

Domperidone serves as a benchmark D2 antagonist in preclinical prokinetic efficacy studies due to its established efficacy profile in functional dyspepsia (SUCRA probability 62.9%; superior to itopride with OR 1.37) [6]. In rodent models of gastroparesis or postoperative ileus, domperidone enables assessment of D2-mediated prokinetic effects while avoiding the 5-HT4 and 5-HT3 receptor contributions present with compounds like metoclopramide or cisapride [2]. Pharmacoradiographic studies have confirmed that domperidone at 0.1-0.2 mg/kg accelerates gastric emptying and enhances pyloric muscle function, making it suitable as a positive control for evaluating novel prokinetic agents targeting the D2 receptor pathway [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Domperidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.